molecular formula C17H17N3O2S B1426512 N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine CAS No. 881732-90-7

N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine

Cat. No. B1426512
M. Wt: 327.4 g/mol
InChI Key: YJHAQNMEDLAMGO-UHFFFAOYSA-N
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Description

N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine, also known as MPSPM, is a chemical compound with potential therapeutic applications. This compound has been the subject of scientific research due to its unique structure and potential biological activity.

Scientific Research Applications

  • Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving similar pyridinyl methanamine structures have been synthesized and examined for their photocytotoxic properties. These complexes, notably including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have displayed remarkable photocytotoxicity in red light to various cell lines, suggesting potential applications in cancer therapy and cellular imaging (Basu et al., 2014).

  • Anticonvulsant Activity : Schiff bases of 3-aminomethyl pyridine, which bear structural resemblance to the queried compound, have been synthesized and screened for anticonvulsant activity. Some of these compounds have exhibited significant seizures protection, indicating potential therapeutic applications in neurology (Pandey & Srivastava, 2011).

  • Cancer Treatment and Cellular Uptake : Iron(III) complexes using modified pyridinyl methanamine structures have been studied for their uptake in cancer cells and photocytotoxicity. These complexes have shown significant effectiveness in various cancer cells with low dark toxicity, pointing towards their potential in targeted cancer treatment (Basu et al., 2015).

  • Catalytic Applications in Organic Chemistry : Compounds with pyridinyl methanamine structures have been utilized in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles. These complexes have shown good catalytic activity and selectivity in various chemical reactions, indicating their importance in organic synthesis and catalysis (Roffe et al., 2016).

  • Anticancer Activity of Metal Complexes : Palladium and platinum complexes based on Schiff bases of pyridinyl methanamine derivatives have been synthesized and characterized for their anticancer activity. These complexes have demonstrated strong DNA-binding affinity and significant cytotoxicity against various cancerous cell lines, suggesting their potential in developing new cancer treatments (Mbugua et al., 2020).

properties

IUPAC Name

N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-18-11-14-10-17(15-6-3-2-4-7-15)20(13-14)23(21,22)16-8-5-9-19-12-16/h2-10,12-13,18H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAQNMEDLAMGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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